Cas no 53662-45-6 ((3-methylphenyl)aminomethanedithioic acid)

(3-methylphenyl)aminomethanedithioic acid 化学的及び物理的性質
名前と識別子
-
- Carbamodithioic acid, (3-methylphenyl)-
- (3-methylphenyl)aminomethanedithioic acid
- [(3-Methylphenyl)amino]methanedithioicacid
- EN300-1067054
- [(3-Methylphenyl)amino]methanedithioic acid
- 53662-45-6
-
- インチ: InChI=1S/C8H9NS2/c1-6-3-2-4-7(5-6)9-8(10)11/h2-5H,1H3,(H2,9,10,11)
- InChIKey: YPIJYJNKNZDPFQ-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=CC=C1)NC(=S)S
計算された属性
- せいみつぶんしりょう: 183.01777
- どういたいしつりょう: 183.01764164g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 147
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
じっけんとくせい
- PSA: 12.03
(3-methylphenyl)aminomethanedithioic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1067054-5.0g |
[(3-methylphenyl)amino]methanedithioic acid |
53662-45-6 | 5.0g |
$1199.0 | 2023-07-10 | ||
Enamine | EN300-1067054-0.1g |
[(3-methylphenyl)amino]methanedithioic acid |
53662-45-6 | 95% | 0.1g |
$364.0 | 2023-10-28 | |
Enamine | EN300-1067054-0.05g |
[(3-methylphenyl)amino]methanedithioic acid |
53662-45-6 | 95% | 0.05g |
$348.0 | 2023-10-28 | |
Enamine | EN300-1067054-1g |
[(3-methylphenyl)amino]methanedithioic acid |
53662-45-6 | 95% | 1g |
$414.0 | 2023-10-28 | |
Enamine | EN300-1067054-2.5g |
[(3-methylphenyl)amino]methanedithioic acid |
53662-45-6 | 95% | 2.5g |
$810.0 | 2023-10-28 | |
Enamine | EN300-1067054-0.5g |
[(3-methylphenyl)amino]methanedithioic acid |
53662-45-6 | 95% | 0.5g |
$397.0 | 2023-10-28 | |
Enamine | EN300-1067054-10.0g |
[(3-methylphenyl)amino]methanedithioic acid |
53662-45-6 | 10.0g |
$1778.0 | 2023-07-10 | ||
Enamine | EN300-1067054-1.0g |
[(3-methylphenyl)amino]methanedithioic acid |
53662-45-6 | 1.0g |
$414.0 | 2023-07-10 | ||
Enamine | EN300-1067054-5g |
[(3-methylphenyl)amino]methanedithioic acid |
53662-45-6 | 95% | 5g |
$1199.0 | 2023-10-28 | |
Enamine | EN300-1067054-10g |
[(3-methylphenyl)amino]methanedithioic acid |
53662-45-6 | 95% | 10g |
$1778.0 | 2023-10-28 |
(3-methylphenyl)aminomethanedithioic acid 関連文献
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2. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
(3-methylphenyl)aminomethanedithioic acidに関する追加情報
Introduction to (3-methylphenyl)aminomethanedithioic Acid (CAS No. 53662-45-6)
(3-methylphenyl)aminomethanedithioic acid
CAS No. 53662-45-6 is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique molecular structure, exhibits a range of potential applications, particularly in the development of novel therapeutic agents and advanced chemical intermediates. The presence of both aromatic and sulfur-containing functional groups makes it a versatile building block for further chemical modifications and derivatization.
The compound's structure consists of a phenyl ring substituted with a methyl group at the 3-position, connected to an amino group and a dithioic acid moiety. This configuration imparts distinct chemical properties that are highly valuable in synthetic chemistry. The dithioic acid functionality, also known as a thiodicarboxylic acid, is particularly interesting due to its reactivity and ability to form stable complexes with various metal ions. This property has opened up possibilities for its use in coordination chemistry and material science.
In recent years, there has been growing interest in exploring the pharmacological potential of (3-methylphenyl)aminomethanedithioic acid and its derivatives. Researchers have been investigating its role in modulating biological pathways associated with inflammation, oxidative stress, and neurodegenerative diseases. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes and receptors, making it a promising candidate for drug discovery efforts.
One of the most compelling aspects of (3-methylphenyl)aminomethanedithioic acid is its structural flexibility, which allows for the creation of a wide array of analogs with tailored properties. By modifying the substituents on the phenyl ring or introducing additional functional groups, chemists can fine-tune the compound's solubility, bioavailability, and target specificity. This adaptability has made it a valuable tool in medicinal chemistry campaigns aimed at identifying novel therapeutic entities.
The synthesis of (3-methylphenyl)aminomethanedithioic acid presents unique challenges due to the need for precise control over reaction conditions and regioselectivity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and organometallic chemistry techniques, have been employed to achieve high yields and purity levels. These approaches not only enhance the efficiency of production but also open up new avenues for structural diversification.
Recent advancements in computational chemistry have further accelerated the development of (3-methylphenyl)aminomethanedithioic acid-based drug candidates. Molecular modeling studies have helped researchers predict the compound's binding interactions with biological targets, providing insights into its mechanism of action. These computational tools are complemented by experimental validations, such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, which provide detailed structural information.
The industrial significance of this compound cannot be overstated. Its applications extend beyond pharmaceuticals to include agrochemicals, specialty chemicals, and advanced materials. For instance, derivatives of (3-methylphenyl)aminomethanedithioic acid have shown promise as catalysts in organic transformations and as stabilizers in polymer formulations. This broad utility underscores the compound's importance in both academic research and industrial innovation.
As our understanding of complex biological systems continues to evolve, the demand for innovative chemical tools like (3-methylphenyl)aminomethanedithioic acid is expected to rise. Ongoing research efforts are focused on optimizing synthetic routes, exploring new derivatives, and evaluating their therapeutic potential in preclinical models. Collaborative initiatives between chemists, biologists, and pharmacologists are essential for translating these findings into tangible benefits for patients worldwide.
In conclusion, (3-methylphenyl)aminomethanedithioic acid (CAS No. 53662-45-6) represents a fascinating compound with diverse applications in pharmaceuticals and materials science. Its unique structural features and reactivity make it a valuable asset in synthetic chemistry, while its potential biological activities open up exciting possibilities for drug discovery. As research progresses, this compound is poised to play an increasingly important role in addressing some of the most pressing challenges in modern medicine.
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